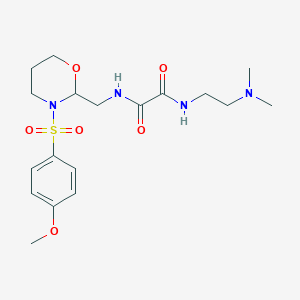

![molecular formula C16H11ClN2OS B2722718 (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide CAS No. 941877-38-9](/img/structure/B2722718.png)

(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

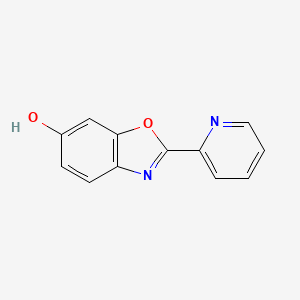

“(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide” is a compound that has been mentioned in various research studies. It has been used in the development of a novel and effective fluorescent probe . It has also been involved in the photocatalytic intermolecular carboarylation of alkenes .

Synthesis Analysis

The synthesis of this compound involves a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The benzothiazolyl moiety in the products serves as the formyl precursor .Chemical Reactions Analysis

This compound has been used in chemical reactions involving the cleavage of inert C–O bonds . A vast array of alkenes are proven to be suitable substrates .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have developed a novel fluorescent probe called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) . This probe selectively senses Cys over other analytes. When exposed to Cys, BT-AC exhibits a remarkable 4725-fold fluorescence enhancement with a large Stokes shift (135 nm). Its practical applicability has been demonstrated in imaging Cys within HepG2 cells and zebrafish .

- Application : The compound has been evaluated for its antimicrobial activity. While specific derivatives were studied, the parent compound’s potential as an antimicrobial agent warrants further investigation .

- Application : Researchers have designed, synthesized, and evaluated benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives. These compounds show promise as potential antimycobacterial agents, with the parent compound serving as a starting point for drug development .

- Application : Researchers have investigated the photophysical behavior of this compound, including its fluorescence emission, quantum yield, and excited-state dynamics. Such studies contribute to our understanding of its behavior in different environments .

Fluorescent Probe for Cysteine Sensing

Antimicrobial Activity

Antimycobacterial Agents

Photophysical Studies

Wirkmechanismus

Target of Action

The primary target of the compound (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide, also known as (2E)-N-(1,3-benzothiazol-6-yl)-3-(2-chlorophenyl)prop-2-enamide, is cysteine . Cysteine plays a key role in all life forms .

Mode of Action

The compound interacts with cysteine in a unique way. The compound itself essentially emits no fluorescence, but when it interacts with cysteine, it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) . This indicates a strong interaction between the compound and cysteine .

Biochemical Pathways

The compound affects the biochemical pathways involving cysteine. As a fluorescent probe, it can be used for highly sensitive and selective imaging of cysteine in vitro and in vivo . This suggests that the compound may affect the pathways where cysteine plays a crucial role.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve its interaction with cysteine. The compound’s fluorescence enhancement in the presence of cysteine can be used for imaging cysteine in HepG2 cells and zebrafish .

Eigenschaften

IUPAC Name |

(E)-N-(1,3-benzothiazol-6-yl)-3-(2-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS/c17-13-4-2-1-3-11(13)5-8-16(20)19-12-6-7-14-15(9-12)21-10-18-14/h1-10H,(H,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSQLNNFOWCHEO-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=CC3=C(C=C2)N=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)N=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)

![1-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2722649.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2722654.png)

![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)